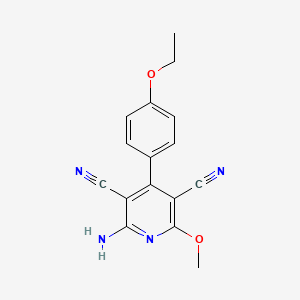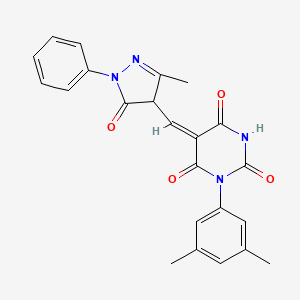![molecular formula C18H14N4O4 B11699005 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This particular compound is derived from the condensation of an indole derivative and a nitrobenzohydrazide. Indole derivatives are known for their wide range of biological activities, making this compound of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 1-acetyl-1H-indole-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors with efficient heating and cooling systems.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Reduction of the nitro group to an amino group.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Wirkmechanismus
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitro group can also participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both the indole and nitrobenzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H14N4O4 |
|---|---|
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H14N4O4/c1-12(23)21-11-14(16-4-2-3-5-17(16)21)10-19-20-18(24)13-6-8-15(9-7-13)22(25)26/h2-11H,1H3,(H,20,24)/b19-10+ |
InChI-Schlüssel |
PGKLLNVHWVTDLB-VXLYETTFSA-N |
Isomerische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![N-(4-bromophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11698942.png)
![4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698944.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11698957.png)
![2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11698965.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698977.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11698982.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![4-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11699000.png)
